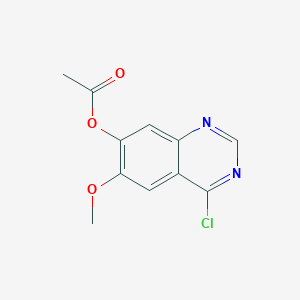

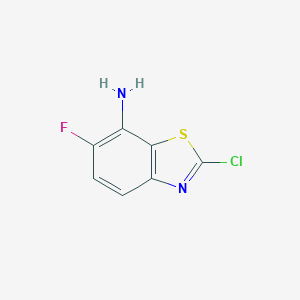

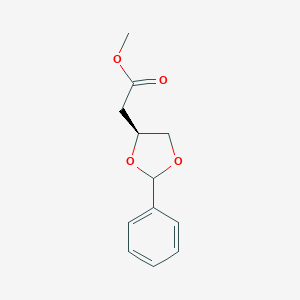

![molecular formula C13H12O4 B069991 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol CAS No. 174462-43-2](/img/structure/B69991.png)

4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol, also known as 4-hydroxybenzyl alcohol (4-HBA), is a natural phenolic compound found in various biological systems. It is an important intermediate in the biosynthesis of lignin, a major component of the cell wall of plants. It is also a key intermediate in the metabolism of phenolic compounds, and is involved in the formation of catecholamines and other biologically active compounds. 4-HBA has been studied extensively in research, and has been found to have multiple applications in the laboratory.

Scientific Research Applications

Synthesis and Characterization of Schiff Base Ligands

One study reports the synthesis of Schiff base ligands incorporating 4-[(4-hydroxyphenyl)methyl]benzene-1,2,3-triol variants and their Cd(II) and Cu(II) metal complexes. These complexes exhibit significant antimicrobial activity, demonstrating the compound's role in developing potential antimicrobial agents. The research highlights the ligands' stability constants and their bidentate coordination to metal ions, underscoring their importance in coordination chemistry and potential biomedical applications (Golcu et al., 2005).

Polymer Science and Materials Chemistry

Another application is found in the creation of polyurethane networks from fatty-acid-based aromatic triols, including derivatives of this compound. These biobased polyurethanes exhibit partial crystallinity and phase separation, offering insights into sustainable materials development for various industrial applications (Lligadas et al., 2007).

Advanced Functional Materials

The synthesis of a trihydroxy substituted polymer based on this compound has shown promising results in improving heterostructure device characteristics. This research suggests its potential in electronic materials, highlighting the compound's role in developing novel electronic devices with improved performance (Demir & Ozkaya, 2016).

Surface Chemistry and Catalysis

Research into surface covalent organic frameworks (COFs) has identified the reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride, leading to polyester condensation. This formation of novel COFs on gold surfaces suggests applications in catalysis, sensor technology, and materials science, underscoring the versatility of this compound derivatives in surface chemistry (Marele et al., 2012).

Mechanism of Action

Target of Action

It is known that trihydroxybenzenes, a category to which this compound belongs, interact with various enzymes and biochemical pathways .

Mode of Action

It is known that trihydroxybenzenes can cause cleaving of dna single strands by the generation of reactive oxygen species .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its potential to generate reactive oxygen species . Reactive oxygen species can interact with various cellular components, leading to changes in cell signaling and metabolism.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body .

Result of Action

The generation of reactive oxygen species by 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol can lead to oxidative stress, which can cause damage to cells and tissues . This can result in various cellular effects, including changes in cell signaling, gene expression, and cell death.

properties

IUPAC Name |

4-[(4-hydroxyphenyl)methyl]benzene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-4-1-8(2-5-10)7-9-3-6-11(15)13(17)12(9)16/h1-6,14-17H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTCXIZQSZQNKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C(=C(C=C2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619619 |

Source

|

| Record name | 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174462-43-2 |

Source

|

| Record name | 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4'-Tetrahydroxydiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

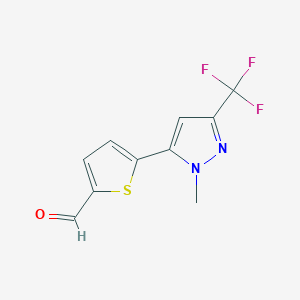

![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)

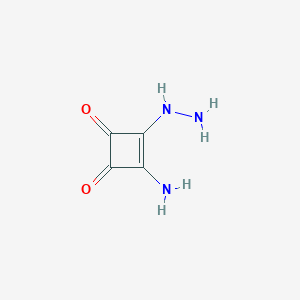

![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)

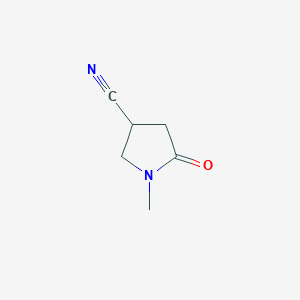

![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)